molecular formula C₂₂H₂₂N₂O₃ B1140725 4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde CAS No. 1076199-04-6

4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde

Cat. No. B1140725
M. Wt: 362.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of the target compound involves key intermediate steps for the development of pharmaceutical agents like Rosiglitazone. Methods such as the reaction of 2-(methyl-pyridin-2-yl-amino)-ethanol with 4-fluorobenzaldehyde and 4-hydroxybenzaldehyde in acetonitrile, using KOH as a deacidifying agent, have been improved for industrial manufacturing due to their simplicity and suitability (Xu Yun-gen, 2005).

Molecular Structure Analysis

Structural analysis through spectral data, including NMR and mass spectrometry, confirms the molecular structure of synthesized compounds. Theoretical calculations using methods like Density Functional Theory (DFT) help in understanding the electronic structure and reactivity of these compounds (S. A. Halim, M. Ibrahim, 2022).

Chemical Reactions and Properties

Chemical reactions involving the target compound often lead to novel structures with unique properties. For instance, reactions of 6-amino-4-pyrimidinones with benzaldehyde and ethyl cyanoacetate in very good yields result in complex heterocyclic compounds (J. Quiroga et al., 1999). Additionally, phase-transfer catalysis has been utilized for the synthesis of derivatives of this compound, showcasing the versatility in synthetic methodologies (Qin Bin-chang, 2012).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, solubility, and crystal structure, are crucial for understanding the applicability of the compound. Single-crystal X-ray diffraction and FT-IR spectroscopy provide insights into the crystalline structure and bonding characteristics of the compound, facilitating the prediction and optimization of its physical properties (M. K. Gumus et al., 2018).

Chemical Properties Analysis

The chemical behavior of "4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde" under various conditions, including its reactivity, stability, and interaction with other chemicals, is assessed through experimental and theoretical studies. Investigations into hydrogen bonding, pi-stacking interactions, and other non-covalent interactions help in understanding the reactivity and potential applications of the compound (C. Glidewell et al., 2003).

properties

IUPAC Name

4-[2-[(5-phenylmethoxypyridin-2-yl)methylamino]ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-16-18-6-9-21(10-7-18)26-13-12-23-14-20-8-11-22(15-24-20)27-17-19-4-2-1-3-5-19/h1-11,15-16,23H,12-14,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVNFZNHKHYYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)CNCCOC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696541
Record name 4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde

CAS RN

1076199-04-6
Record name 4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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